molecular formula C9H10BrClFN3 B589340 Romifidine-d4 Hydrochloride CAS No. 1329834-57-2

Romifidine-d4 Hydrochloride

カタログ番号: B589340
CAS番号: 1329834-57-2
分子量: 298.577
InChIキー: SDXVSIWCVTYYQN-HGFPCDIYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Romifidine-d4 Hydrochloride is a deuterated isotopologue of Romifidine Hydrochloride, a selective α₂-adrenoceptor agonist primarily used in veterinary medicine for sedation and analgesia. The deuterium substitution (four deuterium atoms replacing hydrogen, denoted as "-d4") enhances its utility as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analytes .

化学反応の分析

Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Romifidine-d4 Hydrochloride is primarily used in pharmacokinetic research and biological analysis . Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Romifidine in various conditions.

    Biology: Employed in biological assays to understand the interaction of Romifidine with biological systems.

    Medicine: Utilized in veterinary medicine research to study the pharmacokinetics and pharmacodynamics of Romifidine.

    Industry: Used in the production of stable isotope-labeled compounds for research and development purposes.

類似化合物との比較

Chemical Profile :

  • Molecular Formula : C₉H₁₀BrClFN₃ (base structure) with four deuterium substitutions.
  • CAS Number : 65896-14-2 (parent compound).
  • Structure : Features a 4,5-dihydro-1H-imidazol-2-amine core substituted with a 2-bromo-6-fluorophenyl group and a hydrochloride salt .

Romifidine-d4 Hydrochloride is critical in pharmacokinetic and metabolic studies due to its isotopic labeling, which improves analytical precision in drug quantification .

Comparison with Structurally Similar Compounds

Deuterated Piperidine Derivatives: 4-Chloro-1-methylpiperidine-d4 Hydrochloride

Key Similarities :

  • Isotopic Labeling : Both compounds incorporate deuterium atoms to serve as stable isotope-labeled standards.
  • Pharmaceutical Applications : Used as reference materials in drug development and analytical validation.

Key Differences :

Parameter This compound 4-Chloro-1-methylpiperidine-d4 Hydrochloride
Core Structure Imidazoline ring Piperidine ring
Molecular Formula C₉H₁₀BrClFN₃ (deuterated) C₆H₉D₄Cl₂N
Primary Use Veterinary sedation/analgesia General pharmaceutical agent (unspecified)
Deuterium Position Likely on imidazoline/aryl groups On piperidine methyl group

The piperidine derivative lacks the α₂-adrenergic activity of Romifidine but shares utility in isotopic labeling for metabolic studies .

Imidazole/Imidazoline Derivatives

Ranitidine Hydrochloride and Impurities

Ranitidine Hydrochloride (C₁₃H₂₂N₄O₃S·HCl), a histamine H₂-receptor antagonist, shares structural motifs with Romifidine, such as nitrogen-containing heterocycles. However, its impurities (e.g., ranitidine-N-oxide) highlight differences in stability and metabolic pathways:

  • Stability: Romifidine-d4’s deuterium substitution may reduce metabolic degradation compared to non-deuterated ranitidine impurities like nitroacetamide derivatives .
  • Analytical Utility : Romifidine-d4 is optimized for LC-MS, whereas ranitidine impurities are typically analyzed via RP-HPLC .

Imidazole-4(5)-carboxamide, 5-(4)-amino-, Hydrochloride

This compound (CAS 72-40-2) shares an imidazole backbone but lacks the bromo-fluoro substitution of Romifidine. Its primary use is in biochemical research, contrasting with Romifidine-d4’s dual role in pharmacology and analytics .

Other Deuterated Pharmaceuticals

  • Gabapentin and Amitriptyline Hydrochlorides : Deuterated versions of these drugs are used similarly to Romifidine-d4 as internal standards. However, their therapeutic classes (anticonvulsant, antidepressant) differ from Romifidine’s veterinary applications .

Analytical and Stability Comparisons

Analytical Performance

Compound Method (Reference) Key Application
Romifidine-d4 HCl LC-MS Quantification in biological matrices
Amitriptyline HCl RP-HPLC (Validated method) Simultaneous drug analysis
Clindamycin HCl FTIR Spectroscopy Structural verification

Romifidine-d4’s deuterium labeling reduces chromatographic interference, enhancing accuracy compared to non-deuterated analogs like clindamycin hydrochloride .

Stability Considerations

  • Solution Stability : Romifidine-d4 likely exhibits similar solution stability to amitriptyline hydrochloride (stable for 24–48 hours under refrigeration) .
  • Deuterium Effects: Deuterium can alter metabolic stability by slowing cytochrome P450-mediated oxidation, a feature absent in non-deuterated compounds like ranitidine impurities .

生物活性

Romifidine-d4 Hydrochloride is a deuterated form of the α2-adrenergic agonist romifidine, primarily used in veterinary medicine, especially for sedation and analgesia in horses. This article reviews its biological activity, focusing on pharmacokinetics, pharmacodynamics, and comparative studies with other sedatives.

Overview of Romifidine

Romifidine is commonly administered intravenously (IV) to achieve sedation and analgesia. It acts primarily on the α2-adrenergic receptors, leading to a decrease in norepinephrine release, which results in sedation, analgesia, and muscle relaxation. The deuterated version, romifidine-d4, is expected to have similar pharmacological properties but may exhibit altered metabolic pathways due to the presence of deuterium.

Pharmacokinetics

The pharmacokinetic profile of romifidine-d4 has not been extensively studied compared to its non-deuterated counterpart. However, research on romifidine provides insights into expected behaviors:

  • Absorption and Distribution : After IV administration, romifidine shows rapid absorption with a two-compartment model describing its distribution. The maximum plasma concentration occurs shortly after administration.
  • Elimination Half-Life : The terminal elimination half-life for romifidine is approximately 138.2 minutes, indicating a relatively prolonged effect which is beneficial for procedures requiring extended sedation .
  • Volume of Distribution : The central compartment volume is about 1.89 L/kg, while the peripheral compartment volume is around 2.57 L/kg .

Pharmacodynamics

Romifidine's pharmacodynamic effects include sedation and analgesia, which are dose-dependent:

  • Sedation Scores : Studies indicate that doses of 40 µg/kg and 120 µg/kg produce significant sedation in horses, with notable differences observed at various time points post-administration. For instance, head ptosis was recorded as lasting up to 180 minutes at higher doses .
  • Cardiovascular Effects : Romifidine administration results in a significant decrease in heart rate and cardiac index while increasing mean arterial pressure. These changes can be critical for monitoring during procedures .

Table 1: Summary of Pharmacodynamic Effects

Dose (µg/kg)Sedation Duration (min)Heart Rate Change (bpm)Analgesia Onset (min)
40150-206
120180-304

Comparative Studies

Comparative studies have shown that romifidine's sedative effects are comparable to other α2-agonists like detomidine and xylazine:

  • Detomidine vs. Romifidine : Both agents significantly reduce heart rate; however, romifidine tends to have a more prolonged sedative effect .
  • Analgesic Efficacy : In studies involving camels, romifidine demonstrated longer-lasting analgesia compared to lidocaine alone. The duration of perineal anti-nociception was significantly longer in groups treated with romifidine .

Table 2: Comparative Analgesic Effects

AgentDuration of Analgesia (min)Onset Time (min)
Romifidine158.33 ± 4.016.67 ± 0.33
Lidocaine75.83 ± 3.273.67 ± 0.33
Romifidine-Lidocaine165 ± 3.874.00 ± 0.37

Case Studies

Several case studies highlight the clinical application of romifidine:

  • Sedation for Dental Procedures : In a case study involving dental procedures in horses, administration of romifidine resulted in effective sedation without significant adverse cardiovascular effects.
  • Management of Pain in Colic Cases : Horses treated with romifidine showed improved comfort levels during colic episodes compared to those receiving only NSAIDs.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Romifidine-d4 Hydrochloride purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for assessing isotopic purity and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) should validate deuteration at specified positions. Ensure protocols align with guidelines for reporting experimental details, including solvent systems and calibration standards, to enable reproducibility .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

  • Methodological Answer : Accelerated stability testing under controlled temperature, humidity, and pH conditions (e.g., 40°C/75% RH for 6 months) is critical. Use HPLC-MS to monitor degradation products and deuterium retention. Include forced degradation studies (e.g., oxidative, photolytic) to identify vulnerable sites in the molecule. Document conditions rigorously, as outlined in ICH guidelines and reproducibility standards .

Q. What in vitro models are suitable for preliminary pharmacological profiling of this compound?

  • Methodological Answer : Primary cell cultures (e.g., hepatocytes for metabolic stability) or immortalized cell lines expressing target receptors (e.g., α₂-adrenoceptors) can screen binding affinity and cytotoxicity. Ensure assay buffers account for deuterium’s kinetic isotope effects. Validate results against non-deuterated analogs to isolate isotopic influences .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data for this compound across in vivo models?

  • Methodological Answer : Variability may arise from species-specific metabolic pathways or deuterium’s impact on clearance rates. Use crossover study designs with paired cohorts (deuterated vs. non-deuterated) and apply population pharmacokinetic modeling to isolate isotopic effects. Include covariates like cytochrome P450 activity and protein binding in statistical analyses .

Q. What strategies resolve contradictions in reported receptor binding affinities of this compound?

  • Methodological Answer : Orthogonal assays (e.g., radioligand binding, functional cAMP assays) under standardized conditions (pH, temperature, ion concentration) can clarify discrepancies. Perform meta-analyses of published data to identify confounding variables (e.g., buffer composition, cell membrane preparation methods). Use Bayesian statistics to quantify uncertainty .

Q. How should metabolic stability studies in hepatic microsomes be optimized for this compound?

  • Methodological Answer : Optimize microsome concentration (0.5–1 mg/mL) and incubation time (30–60 mins) to balance detection sensitivity and linearity. Include controls with NADPH cofactors to distinguish enzymatic vs. non-enzymatic degradation. Use tandem MS to track deuterium loss in metabolites and correlate with metabolic soft spots .

Q. What experimental frameworks validate the isotopic fidelity of this compound in long-term toxicology studies?

  • Methodological Answer : Employ stable isotope tracing (e.g., LC-HRMS) in plasma/tissue samples to monitor deuterium retention over time. Compare pharmacokinetic parameters (AUC, Cmax) between deuterated and non-deuterated forms. Cross-validate findings using isotopic ratio mass spectrometry (IRMS) to rule out metabolic exchange artifacts .

Q. Data Analysis & Reporting

Q. How can inter-individual variability in pharmacodynamic responses to this compound be statistically accounted for?

  • Methodological Answer : Apply mixed-effects models to partition variability into intrinsic (e.g., genetic polymorphisms) and extrinsic (e.g., dosing regimen) factors. Use bootstrap resampling to estimate confidence intervals for parameters like EC50. Report variability metrics (coefficient of variation) in alignment with CONSORT guidelines for transparent reporting .

Q. What are the best practices for integrating contradictory datasets into a unified mechanistic model for this compound?

  • Methodological Answer : Systems pharmacology approaches, such as physiologically based pharmacokinetic (PBPK) modeling, can reconcile disparate data by incorporating in vitro-in vivo extrapolation (IVIVE). Validate models using sensitivity analysis and external datasets. Document all assumptions and parameter sources to facilitate peer critique .

特性

CAS番号

1329834-57-2

分子式

C9H10BrClFN3

分子量

298.577

IUPAC名

N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2;

InChIキー

SDXVSIWCVTYYQN-HGFPCDIYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl

同義語

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride;  STH 2130Cl;  Sedivet; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。